molecular formula C15H12O B1234215 cis-Chalcone CAS No. 614-46-0

cis-Chalcone

Cat. No. B1234215
CAS RN: 614-46-0
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-QXMHVHEDSA-N
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Description

Cis-chalcone is the cis-stereoisomer of chalcone.

Scientific Research Applications

Stereochemistry and NMR Analysis

cis-Chalcone, a disubstituted alkene, can be identified using NMR spectroscopy, a powerful tool in determining the stereochemistry of such compounds. The coupling constant (J) of cis-alkenes typically ranges between 8 to 10 Hz, distinguishing them from trans alkenes which have a J between 12 to 18 Hz (Sierra, Torre, & Cossío, 2013).

Antitumorigenic and Antiinflammatory Activities

Research has shown that the phototransformation of chalcones from trans to cis isomers can enhance their antitumorigenic activities. For instance, the cis-isomer of 3-Hydroxy-3'-methylchalcone demonstrated greater antitumorigenic activity compared to its trans counterpart. Interestingly, a parallelism between antitumorigenic and antiinflammatory activities was not observed in certain chalcone isomers, despite their antitumorigenic effectiveness (Iwata et al., 1997).

Photoisomerization and Synthetic Applications

cis-Chalcones are known to be metastable and can revert to trans-isomers under certain conditions. Their photoisomerization and the stability of their epoxides make them valuable synthetic intermediates in organic chemistry. For example, cis- and trans-isomers of fully O-substituted chalcones can form stable trans-epoxides, useful in various synthetic pathways (Ferreira & Roux, 1977).

Quantum Yield and Photochemical Reactions

The quantum yield of the cis-trans photoisomerization of chalcone is wavelength dependent, an aspect crucial in photochemical studies. The cis-to-trans quantum yields vary with different wavelengths, indicating potential applications in photochemistry and materials science (Nicodem & Matos, 1981).

Molecular Electronic Properties

cis-Chalcones exhibit interesting molecular electronic properties, as revealed by ab initio calculations. These properties influence their absorption spectra and electronic transitions, making them significant in the field of molecular spectroscopy and electronic materials (Oumi, Oumi, Maurice, Maurice, Head‐Gordon, & Head‐Gordon, 1999).

Transcriptional Control in Plants

cis-Chalcones play a role in the transcriptional control of Chalcone Synthase, a key enzyme in flavonoid biosynthesis in plants. This process is influenced by environmental stresses like UV light, mechanical wounding, and pathogen attacks, highlighting the importance of cis-elements in plant biology (Sakuta, 2000).

properties

CAS RN

614-46-0

Product Name

cis-Chalcone

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

(Z)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11-

InChI Key

DQFBYFPFKXHELB-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Other CAS RN

614-46-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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